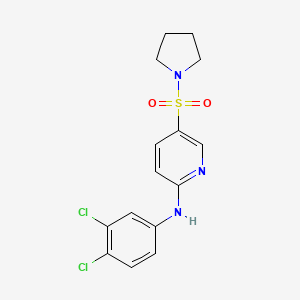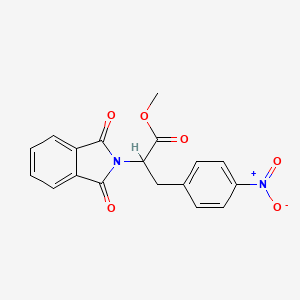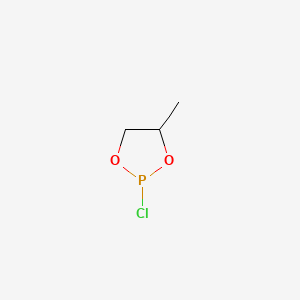![molecular formula C22H16Cl2 B14737190 1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2-chlorobenzene) CAS No. 3282-48-2](/img/structure/B14737190.png)
1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2-chlorobenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2-chlorobenzene) is an organic compound with a complex structure that includes a phenylene group connected to two ethene groups, each of which is further connected to a chlorobenzene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2-chlorobenzene) typically involves a series of condensation reactions. One common method involves the reaction of 1,4-phenylenediacetic acid with 2-chlorobenzaldehyde in the presence of a base such as sodium methoxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of catalysts and optimized reaction conditions can further improve the overall production efficiency.
Chemical Reactions Analysis
Types of Reactions
1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2-chlorobenzene) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorobenzene groups can undergo nucleophilic substitution reactions with nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of phenols or amines.
Scientific Research Applications
1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2-chlorobenzene) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials, including polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2-chlorobenzene) involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in their activity. The ethene groups in the compound can participate in π-π interactions with aromatic residues in proteins, affecting their conformation and function .
Comparison with Similar Compounds
Similar Compounds
1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2,4-dinitrobenzene): Similar structure but with nitro groups instead of chloro groups.
4,4’-(1,2-Diphenylethene-1,2-diyl)diphenol: Similar ethene linkage but with hydroxyl groups instead of chloro groups.
Uniqueness
1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2-chlorobenzene) is unique due to the presence of chlorobenzene groups, which impart distinct chemical properties such as increased reactivity in substitution reactions and potential for forming strong intermolecular interactions.
Properties
CAS No. |
3282-48-2 |
|---|---|
Molecular Formula |
C22H16Cl2 |
Molecular Weight |
351.3 g/mol |
IUPAC Name |
1,4-bis[2-(2-chlorophenyl)ethenyl]benzene |
InChI |
InChI=1S/C22H16Cl2/c23-21-7-3-1-5-19(21)15-13-17-9-11-18(12-10-17)14-16-20-6-2-4-8-22(20)24/h1-16H |
InChI Key |
WGJHUCVXRUGVFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC2=CC=C(C=C2)C=CC3=CC=CC=C3Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[Nitro(phenyl)methyl]-4-oxo-4-phenylbutanoic acid](/img/structure/B14737107.png)


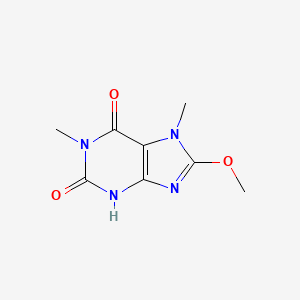
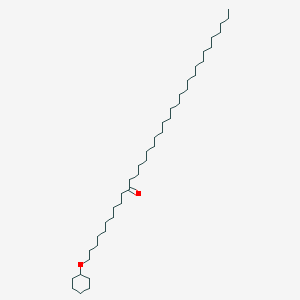
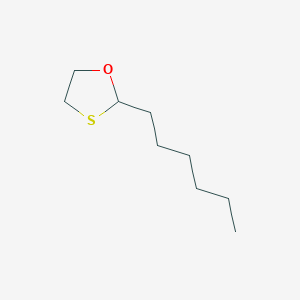
![2-[(3-Bromoanilino)methyl]isoindole-1,3-dione](/img/structure/B14737138.png)
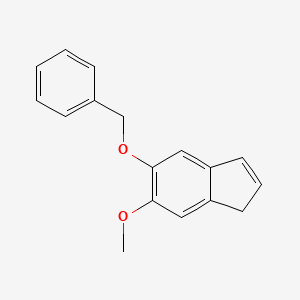
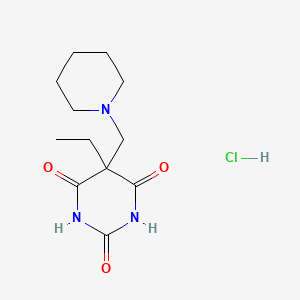
![3-[(Dimethylamino)methyl]-5-(2-methylbutan-2-yl)[1,1'-biphenyl]-2-ol](/img/structure/B14737152.png)
amino}-2-oxoethyl)-3-chloro-N-[2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B14737155.png)
